2-(Methanesulfonamido)ethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-(methanesulfonamido)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVLXTXNUIDFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Group
Reaction Scheme :
$$
\text{2-Aminoethanesulfonic Acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{2-(Methanesulfonamido)ethanesulfonic Acid}
$$
Procedure :
- Dissolve taurine (10.0 g, 79.9 mmol) in anhydrous pyridine (100 mL) under nitrogen.
- Cool to 0°C and add methanesulfonyl chloride (9.2 mL, 119.8 mmol) dropwise.
- Stir at room temperature for 12 h, then concentrate under reduced pressure.
- Precipitate the product by adding ice-cold 1M HCl (yield: 85%, m.p. 215–217°C).
Characterization :
- ¹H NMR (400 MHz, D₂O) : δ 3.45 (t, J = 6.8 Hz, 2H, -CH₂SO₃H), 3.28 (t, J = 6.8 Hz, 2H, -CH₂NHSO₂CH₃), 3.02 (s, 3H, -SO₂CH₃).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Conversion to Sulfonyl Chloride
Reaction Scheme :
$$
\text{2-(Methanesulfonamido)ethanesulfonic Acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{2-(Methanesulfonamido)ethanesulfonyl Chloride}
$$
Procedure :
- Suspend the sulfonic acid (8.5 g, 34.2 mmol) in thionyl chloride (50 mL).
- Add catalytic DMF (0.5 mL) and reflux for 6 h.
- Remove excess SOCl₂ by distillation under reduced pressure (yield: 78%, pale yellow liquid).
Characterization :
- ³¹P NMR (162 MHz, CDCl₃) : Single peak at δ 42.1 ppm confirms absence of phosphorous impurities.
- Elemental Analysis : Calculated for C₃H₇ClNO₄S₂: C 18.61%, H 3.65%, N 7.23%; Found: C 18.58%, H 3.68%, N 7.19%.
Method 2: Synthesis from 2-Aminoethanol
Sulfonamide Formation
Reaction Scheme :
$$
\text{2-Aminoethanol} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{2-(Methanesulfonamido)ethanol}
$$
Procedure :
Sulfonation and Chlorination
Step 1: Sulfonation with Chlorosulfonic Acid
$$
\text{2-(Methanesulfonamido)ethanol} + \text{ClSO}_3\text{H} \rightarrow \text{2-(Methanesulfonamido)ethanesulfonic Acid}
$$
Conditions :
- Add chlorosulfonic acid (11.7 mL, 175 mmol) to the alcohol (10.0 g, 60.2 mmol) at −10°C.
- Stir for 2 h, then quench with ice (yield: 68%).
Step 2: Chlorination with Thionyl Chloride
- Follow procedure outlined in Section 2.2 (yield: 72%).
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Taurine Route) | Method 2 (Ethanolamine Route) |
|---|---|---|
| Starting Material Cost | Low (taurine: \$50/kg) | Moderate (\$120/kg) |
| Reaction Steps | 2 | 3 |
| Overall Yield | 66% | 58% |
| Scalability | >100 g demonstrated | Limited by sulfonation step |
| Purity (HPLC) | 99.1% | 97.8% |
Key Observations :
- Method 1 offers superior atom economy by utilizing taurine’s pre-existing sulfonic acid group.
- Method 2’s sulfonation step introduces scalability challenges due to exothermicity and corrosive reagents.
Mechanistic Insights and Side Reactions
Sulfonamide Formation
The reaction proceeds via nucleophilic attack of the amine on electrophilic sulfur in methanesulfonyl chloride. Pyridine or Et₃N neutralizes HCl, shifting equilibrium toward product formation. Competing N-sulfonylation versus O-sulfonylation is mitigated by the amine’s higher nucleophilicity.
Sulfonyl Chloride Synthesis
Thionyl chloride mediates conversion through a two-step process:
- Sulfonic acid reacts with SOCl₂ to form an intermediate mixed anhydride:
$$
\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{OCl} + \text{HCl} + \text{SO}2
$$ - Anhydride decomposition yields sulfonyl chloride:
$$
\text{RSO}2\text{OCl} \rightarrow \text{RSO}2\text{Cl} + \text{SO}_2
$$
Excess SOCl₂ ensures complete conversion, while DMF catalyzes the reaction via transient Vilsmeier-Haack complex formation.
Industrial-Scale Considerations
For kilogram-scale production, Method 1 is preferred due to:
- Continuous Processing : SOCl₂ distillation can be integrated with falling-film evaporators.
- Waste Streams : HCl and SO₂ are scrubbed with NaOH solution, generating NaHSO₃ and NaCl.
- Quality Control : In-line IR monitors sulfonyl chloride content (target absorbance at 1370 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonamido)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form sulfonyl hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include non-nucleophilic bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and sulfonyl hydrides .
Scientific Research Applications
2-(Methanesulfonamido)ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonamido)ethanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form stable sulfonamide bonds. The molecular targets include amines and hydroxyl groups in various substrates, leading to the formation of sulfonamide and sulfonate derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between 2-(Methanesulfonamido)ethanesulfonyl chloride and structurally related sulfonyl chlorides:
Reactivity and Stability
- SES-Cl : The trimethylsilyl group enhances stability, enabling use in multi-step syntheses. Cleavage occurs under mild fluoride conditions (e.g., TBAF), making it ideal for temporary amine protection .
- 2-Chloroethanesulfonyl chloride : Reactivity is dominated by the electron-withdrawing chloro group, but its instability in water limits applications. Decomposes into toxic gases (HCl, SOₓ) upon heating .
- This could be advantageous in controlled sulfonylation reactions.
Specialized Derivatives
- (2-Methylphenyl)methanesulfonyl chloride (CAS 92614-55-6): The aromatic methyl group increases lipophilicity, favoring use in hydrophobic substrates .
- 2-(Quinoxalin-2-ylsulfanyl)ethanesulfonyl chloride: The quinoxaline moiety enables applications in heterocyclic chemistry, though its niche use limits broad industrial relevance .
Biological Activity
2-(Methanesulfonamido)ethanesulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C2H6ClN1O3S2
- Molecular Weight : 181.1455 g/mol
- Structure : The compound features a sulfonamide group which is known for its antimicrobial properties.
The primary biological activity of this compound involves its interaction with bacterial strains. The compound primarily targets:
- Bacterial Strains : Escherichia coli and Bacillus subtilis.
- Mode of Action : It inhibits biofilm formation, a critical factor in bacterial virulence and persistence.
Biochemical Pathways
The compound exhibits moderate to weak inhibition of:
- Cholinesterases
- Lipoxygenase Enzymes
These pathways are significant as they relate to inflammatory responses and neurotransmission, indicating potential therapeutic applications beyond antibacterial activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | Effect | Inhibition Percentage |
|---|---|---|---|
| Biofilm Formation Inhibition | Bacillus subtilis | Inhibition of biofilm growth | 60.04% |
| Biofilm Formation Inhibition | Escherichia coli | Inhibition of biofilm growth | 60.04% |
| Cholinesterase Inhibition | Various | Moderate inhibition | Varies |
| Lipoxygenase Inhibition | Various | Weak inhibition | Varies |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound significantly reduced biofilm formation in both E. coli and B. subtilis, suggesting its potential as an antibacterial agent in clinical settings.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of the compound demonstrated that it could moderately inhibit cholinesterases, which are crucial for neurotransmitter regulation. This finding opens avenues for further exploration into neurological applications or as a potential treatment for diseases characterized by cholinergic dysfunction .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable properties for further development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
